4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps. One common method includes the nucleophilic substitution of a cyano group in a 1,2,4-triazine ring by a 1,2,4-triazol-3-amine residue under solvent-free conditions . The reaction conditions often involve heating and the use of specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and pyridine-containing molecules. Examples include:
- 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 2-Methylsulfanyl-1,4-dihydropyrimidine derivatives
Uniqueness
What sets 4-chlorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4S/c21-17-8-6-15(7-9-17)14-26-20-24-23-19(16-10-12-22-13-11-16)25(20)18-4-2-1-3-5-18/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORLGRSBTRVGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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